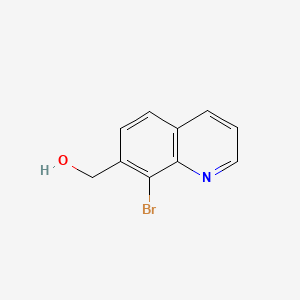

(8-Bromoquinolin-7-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

(8-bromoquinolin-7-yl)methanol |

InChI |

InChI=1S/C10H8BrNO/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-5,13H,6H2 |

InChI Key |

IVJCDTYIDXLLJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2)CO)Br)N=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 8 Bromoquinolin 7 Yl Methanol

Photoheterolysis Pathways

The photochemical behavior of quinoline (B57606) derivatives, particularly (8-Bromoquinolin-7-yl)methanol and its related compounds, has been a subject of interest due to their potential applications as photoremovable protecting groups. The release of a leaving group from these molecules upon irradiation with light is understood to proceed through a photoheterolysis mechanism.

Detailed mechanistic studies on compounds structurally similar to this compound, such as 8-Bromo-7-hydroxyquinoline (BHQ) derivatives, suggest that the photolysis occurs through a solvent-assisted photoheterolysis (SN1) reaction mechanism. instras.com This pathway is characterized by the light-induced cleavage of a carbon-leaving group bond, resulting in the formation of a carbocation intermediate, which is then trapped by a solvent molecule.

Experimental evidence from various studies, including Stern-Volmer quenching, time-resolved infrared (TRIR), and 18O-labeling experiments, supports this proposed SN1 mechanism. instras.com For instance, investigations into the photolysis of (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) (BHQ-OAc) revealed the involvement of an excited triplet state. nih.gov Following the initial excitation to a π,π* excited state, the molecule undergoes a rapid intersystem crossing (ISC) to a π,π* excited triplet state on a picosecond timescale. nih.gov This triplet state is believed to be the reactive species that initiates the heterolytic cleavage.

The efficiency of this photoheterolysis can be quantified by the quantum yield (Φu). Experiments conducted under simulated physiological conditions (aqueous buffer, pH 7.2) have explored the influence of triplet quenchers on this efficiency. instras.com The data from these experiments provide further insight into the nature of the excited state responsible for the reaction.

Table 1: Effect of Triplet Quenchers on the One-Photon Quantum Yield (Φu) of BHQ-OAc Photolysis

| Quencher | Quencher Concentration (M) | Quantum Yield (Φu) |

|---|---|---|

| None | 0 | 0.08 ± 0.01 |

| Sodium 2-naphthalene sulfonate (SNS) | 0.01 | 0.08 ± 0.01 |

| Sodium 2-naphthalene sulfonate (SNS) | 0.02 | 0.08 ± 0.01 |

| Sodium 2-naphthalene sulfonate (SNS) | 0.03 | 0.08 ± 0.01 |

| Potassium sorbate (B1223678) (PS) | 0.01 | 0.08 ± 0.01 |

| Potassium sorbate (PS) | 0.02 | 0.08 ± 0.01 |

| Potassium sorbate (PS) | 0.03 | 0.08 ± 0.01 |

Data sourced from reference instras.com

The results presented in Table 1 demonstrate that the presence of triplet quenchers, such as sodium 2-naphthalene sulfonate and potassium sorbate, did not lead to a statistically significant change in the quantum yield of photolysis. instras.com This observation suggests that if a triplet state is involved, its lifetime is very short, and the heterolysis reaction is extremely rapid, occurring on a sub-microsecond timescale, which prevents efficient quenching by diffusion-controlled processes. instras.com

Advanced Spectroscopic Characterization and Structure Elucidation Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Electronic Properties

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (8-Bromoquinolin-7-yl)methanol, both ¹H and ¹³C NMR would provide crucial information about the electronic environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the chemical shift, integration, and multiplicity for each unique proton. The aromatic region would be particularly complex due to the substituted quinoline (B57606) ring system. Protons on the pyridine (B92270) part of the ring (positions 2, 3, and 4) would typically appear at a lower field (higher ppm) compared to those on the benzene (B151609) ring portion, due to the electron-withdrawing effect of the nitrogen atom. researchgate.net The protons at positions 5 and 6 would show distinct signals, with their chemical shifts influenced by the bromine atom at position 8 and the methanol (B129727) group at position 7. The methylene (B1212753) protons (-CH₂OH) would likely appear as a singlet around 4.5-5.0 ppm, and the hydroxyl proton (-OH) would present as a broad singlet whose position is dependent on solvent and concentration. compoundchem.comucla.edu

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show a distinct signal for each of the 10 carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon. The carbons of the quinoline ring would resonate in the aromatic region (~110-150 ppm). researchgate.net The carbon atom bonded to the bromine (C-8) would be shifted due to the halogen's electronegativity. The carbon of the methanol group (-CH₂OH) would appear in the aliphatic region, typically around 60-65 ppm. ucla.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shift ranges for similar structural motifs. researchgate.netucla.edupitt.eduepfl.ch

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.8 - 9.1 | C-2: 150 - 153 |

| H-3 | 7.4 - 7.6 | C-3: 121 - 123 |

| H-4 | 8.1 - 8.3 | C-4: 136 - 139 |

| H-5 | 7.8 - 8.0 | C-4a: 128 - 130 |

| H-6 | 7.6 - 7.8 | C-5: 127 - 129 |

| -CH₂OH | 4.8 - 5.0 | C-6: 128 - 130 |

| -OH | Variable (broad singlet) | C-7: 135 - 140 |

| C-8: 118 - 122 | ||

| C-8a: 146 - 149 | ||

| -CH₂OH: 60 - 65 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule with high accuracy. For this compound, with a molecular formula of C₁₀H₈BrNO, HRMS would provide a highly precise mass-to-charge (m/z) ratio. uni.lu This technique can distinguish between compounds with the same nominal mass but different elemental formulas. The presence of bromine would be easily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio, leading to two peaks (M+ and M+2) of nearly equal intensity. rsc.org

The theoretical exact mass for the [M+H]⁺ ion would be calculated and compared to the experimental value, with a match within a few parts per million (ppm) confirming the molecular formula.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Adduct | Calculated Exact Mass (m/z) |

| C₁₀H₈⁷⁹BrNO | [M+H]⁺ | 237.98621 |

| C₁₀H₈⁸¹BrNO | [M+H]⁺ | 239.98416 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. nist.gov C-O stretching would appear around 1050-1150 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1450-1600 cm⁻¹ region. researchgate.net The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes, often give strong Raman signals. nih.govresearchgate.net While the O-H stretch is typically weak in Raman, the aromatic C-H and C=C stretches would be clearly visible. This technique is particularly useful for studying the skeletal vibrations of the quinoline ring system.

Table 3: Key Expected Vibrational Modes for this compound Based on data from similar compounds. researchgate.netnist.govnih.gov

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Intensity |

| O-H Stretch (alcohol) | 3200-3600 | 3200-3600 | Broad (IR), Weak (Raman) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 | Medium-Strong |

| Aliphatic C-H Stretch | 2850-2960 | 2850-2960 | Medium |

| C=C / C=N Ring Stretch | 1450-1600 | 1450-1600 | Strong |

| C-O Stretch | 1050-1150 | 1050-1150 | Strong (IR) |

| C-Br Stretch | 500-600 | 500-600 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The quinoline ring is a strong chromophore, and its spectrum is characterized by intense absorptions due to π–π* electronic transitions. nih.gov Typically, quinoline derivatives show two or three main absorption bands. instras.com The presence of the bromine atom and the methanol group, acting as auxochromes, would be expected to cause shifts in the absorption maxima (λ_max) and changes in molar absorptivity compared to unsubstituted quinoline. The introduction of these substituents can lead to a bathochromic (red) shift in the absorption bands. nih.gov

Table 4: Expected UV-Vis Absorption Data for this compound in Methanol Based on data for substituted quinolines. nih.govinstras.com

| Electronic Transition | Expected λ_max (nm) |

| π–π* (Benzenoid) | ~270 - 290 |

| π–π* (Heterocyclic) | ~310 - 330 |

X-ray Crystallography for Solid-State Molecular Architecture (Applicable for quinoline derivatives generally)

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide definitive data on bond lengths, bond angles, and torsion angles. mdpi.com

Theoretical and Computational Chemistry Investigations

Prediction of Reactivity and Selectivity via Computational Methods

Computational chemistry, primarily through Density Functional Theory (DFT), serves as a powerful tool for predicting the reactivity and selectivity of quinoline (B57606) derivatives. For molecules structurally similar to (8-Bromoquinolin-7-yl)methanol, DFT is employed to model the stability of various tautomeric forms and to map out potential energy surfaces for chemical processes. nih.govresearchgate.net These calculations can determine the relative energies of the ground and excited states of different isomers, such as the enol and keto forms, thereby predicting which form is more stable under specific conditions.

The selectivity of a reaction, for instance, a proton transfer event, is investigated by calculating the energy barriers of the potential pathways. A lower calculated energy barrier suggests a more favorable and faster reaction pathway. For the 7-hydroxyquinoline (B1418103) scaffold, which is present in this compound, theoretical studies have explored the intramolecular proton transfer between the 7-hydroxyl group and the quinoline nitrogen atom. nih.gov These models indicate that such long-range proton transfers are often not direct but are assisted by solvent molecules, a mechanism that can be computationally modeled to predict selectivity in different solvent environments. nih.gov By analyzing the electronic structure and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for nucleophilic or electrophilic attack, offering a comprehensive view of the molecule's chemical reactivity.

Solvatochromic Effects and Environment-Dependent Properties

Solvatochromism refers to the change in a substance's color—and more broadly, its absorption and emission spectra—in response to a change in solvent polarity. This phenomenon is a direct consequence of the differing interactions between the solute molecule and the surrounding solvent molecules. Computational and spectroscopic studies on closely related 8-bromo-7-hydroxyquinoline derivatives demonstrate pronounced environment-dependent properties. rsc.org

The prototropic forms of these compounds can change significantly with the solvent environment. For instance, in a study on a similar molecule, (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol (B47542), the equilibrium between its neutral and anionic forms was shown to be highly dependent on the solvent composition and pH. rsc.org This indicates that the polarity and proton-donating/accepting ability of the solvent directly influence the ground-state and excited-state properties of the molecule. Such shifts are critical in applications like chemical sensing, where a change in the environment can be transduced into a measurable optical signal.

The following table, based on findings from a closely related 8-bromo-7-hydroxyquinoline derivative, illustrates the solvent-dependent prevalence of different molecular forms. rsc.org

| Solvent Environment | Predominant Molecular Form(s) |

| Acetonitrile | Neutral |

| 1:1 Acetonitrile / Water | Neutral and Anionic |

| 1:1 Acetonitrile / PBS (pH 7.4) | Anionic |

This data is derived from studies on (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol, an analogue that shares the core functional moiety responsible for these properties. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT) Dynamics

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule after it has been excited by light. mdpi.comresearchgate.net This process is fundamental to the function of many molecular switches and fluorescent probes. nih.gov In molecules like this compound, the structural arrangement of a proton-donating group (the 7-methanol, which can be deprotonated from a precursor 7-hydroxyl group in related compounds) and a proton-accepting group (the quinoline nitrogen) facilitates this process. nih.govrsc.org

Upon photoexcitation, the acidity and basicity of the donor and acceptor sites, respectively, can increase significantly, driving the proton transfer. mdpi.com For 7-hydroxyquinoline derivatives, the proton transfer from the hydroxyl group to the nitrogen atom is considered a long-range transfer, as they are not adjacent. nih.gov Computational studies using time-dependent DFT (TD-DFT) have shown that this process is often not direct but is mediated by a "proton wire" or "bridge" formed by one or more solvent molecules, such as water or methanol (B129727). nih.govmdpi.com

A combined spectroscopic and DFT computational study on the analogue (8-bromo-7-hydroxyquinolin-2-yl)methyl-protected phenol confirmed the existence of ESIPT processes. rsc.org The investigation revealed that upon irradiation, different excited-state species (neutral, anionic, tautomeric) could be observed depending on the solvent. The use of time-resolved spectroscopy allowed for the observation of the progression from the neutral form to the anionic and then to the tautomeric form in the excited state, confirming a dynamic ESIPT process. rsc.org Such studies are crucial for designing molecules with specific fluorescence properties for applications in materials science and biology. nih.gov

Applications in Organic Synthesis, Material Science, and Chemical Biology Research

Role as a Synthetic Building Block and Intermediate

(8-Bromoquinolin-7-yl)methanol serves as a valuable starting material for the synthesis of more complex molecules. The presence of both a reactive bromine atom and a primary alcohol allows for sequential or orthogonal functionalization, making it a key intermediate in the construction of diverse molecular frameworks.

The bromine atom at the 8-position of this compound is particularly amenable to various cross-coupling reactions, enabling the introduction of a wide array of substituents and the generation of structurally diverse quinoline (B57606) libraries. One of the most powerful methods for this purpose is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the quinoline core and various aryl or heteroaryl boronic acids.

For instance, bromoquinolines can be coupled with substituted phenylboronic acids to yield the corresponding aryl quinolines. This approach is highly versatile, tolerating a wide range of functional groups on the boronic acid partner. The hydroxymethyl group at the 7-position can either be protected prior to the coupling reaction or, in some cases, may be compatible with the reaction conditions, offering a handle for further derivatization after the core structure has been elaborated. This strategy allows for the systematic variation of substituents around the quinoline scaffold, which is crucial for structure-activity relationship (SAR) studies in drug discovery and for tuning the photophysical properties of materials.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoquinolines

| Bromoquinoline Reactant | Boronic Acid | Product | Application Area |

| 6-Bromo-1,2,3,4-tetrahydroquinoline | Phenylboronic acid | 6-Phenyl-1,2,3,4-tetrahydroquinoline | Synthesis of Aryl Tetrahydroquinolines |

| 5-Bromo-8-methoxyquinoline | 4-(Trifluoromethoxy)phenylboronic acid | 5-(4-(Trifluoromethoxy)phenyl)-8-methoxyquinoline | Synthesis of Aryl Quinolines |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | Thiophen-2-ylboronic acid | 6,8-Di(thiophen-2-yl)-1,2,3,4-tetrahydroquinoline | Synthesis of Diaryl Tetrahydroquinolines |

This table presents examples of Suzuki-Miyaura reactions on bromo-substituted quinolines to illustrate the potential for library synthesis, although not specifically starting from this compound.

The rigid quinoline framework of this compound provides a robust scaffold for the construction of complex, three-dimensional molecular architectures. The functional groups present allow for the attachment of various side chains and the fusion of additional ring systems.

Furthermore, the concept of "skeletal editing" has emerged as a powerful tool in medicinal chemistry to modify the core structure of a molecule. While direct examples involving this compound are not prevalent, the quinoline ring system itself is a substrate for such transformations. Skeletal editing strategies can involve the insertion, deletion, or swapping of atoms within the heterocyclic core, leading to novel scaffolds with potentially improved biological activity or physicochemical properties. For example, processes have been developed for the tunable skeletal editing of quinolines through rearrangements to generate other nitrogen-containing heteroaromatic compounds. These advanced synthetic methods highlight the potential of quinoline derivatives, including those derived from this compound, to serve as starting points for the exploration of novel chemical space.

Applications in Material Science and Optoelectronics

Quinoline derivatives have garnered significant interest in material science due to their unique electronic and photophysical properties. The extended π-system of the quinoline ring, combined with the ability to introduce various functional groups, allows for the fine-tuning of their absorption and emission characteristics.

The quinoline moiety is a well-established fluorophore. Derivatives of 8-hydroxyquinoline (B1678124), a close structural relative of this compound, are known to exhibit fluorescence, and their emission properties can be modulated by substitution on the quinoline ring. The fluorescence of 8-hydroxyquinoline itself is often weak due to excited-state intramolecular proton transfer (ESIPT). However, derivatization of the hydroxyl group, or substitution at other positions, can block this quenching pathway and enhance fluorescence.

By analogy, this compound can serve as a precursor for novel fluorescent probes. The hydroxymethyl group can be modified to introduce recognition moieties for specific analytes, while the bromo group can be replaced with various substituents to tune the electronic properties and, consequently, the fluorescence wavelength and quantum yield. For example, introducing electron-donating or electron-withdrawing groups at the 8-position via cross-coupling reactions could lead to a range of fluorescent dyes with tailored photophysical properties for applications in bioimaging and sensing.

Quinoline derivatives are widely used in the fabrication of Organic Light-Emitting Diodes (OLEDs). One of the most famous examples is tris(8-hydroxyquinolinato)aluminum (Alq3), which is a highly effective electron-transporting and light-emitting material. The stability and luminescence of Alq3 have made it a benchmark in the field.

Building on this success, a variety of other quinoline-based materials have been investigated for OLED applications. For instance, a blue-emitting material, 8,8'-dimethoxy-5,5'-bisquinoline, has been synthesized and shown to have promising electron-transporting and emitting properties in an OLED device. uconn.eduresearchgate.net These examples underscore the potential of quinoline scaffolds in the development of new materials for lighting and display technologies. This compound, through chemical modification of its bromo and hydroxymethyl groups, could be a valuable precursor for the synthesis of novel quinoline-based ligands for metal complexes or as standalone emitters and charge transporters in OLEDs.

Table 2: Performance of a Quinoline-Based OLED

| Device Component | Material | Function |

| Hole Transporting Layer | NPB | Transports holes |

| Emitting & Electron Transporting Layer | DMeOBQ | Emits blue light and transports electrons |

| Cathode | CsF/Al | Injects electrons |

Data based on a device using 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ). uconn.eduresearchgate.net

The quinoline scaffold is an excellent platform for the design of chemosensors for the detection of various analytes, particularly metal ions. The nitrogen atom in the quinoline ring and the substituents at the 7- and 8-positions can act as a binding site for metal ions. This binding event can lead to a change in the photophysical properties of the molecule, such as a "turn-on" or "turn-off" of fluorescence, or a color change, allowing for the visual or spectroscopic detection of the target analyte.

For example, derivatives of 8-amidoquinoline have been developed as fluorescent probes for the determination of zinc ions. mdpi.com The binding of Zn²⁺ to the sensor leads to an enhanced fluorescence emission. Similarly, this compound could be functionalized to create selective chemosensors. The hydroxymethyl group could be oxidized to an aldehyde and then condensed with various amines to form Schiff base ligands with high affinity for specific metal ions. The bromo group could be substituted to modulate the sensor's selectivity and signaling mechanism. The development of such sensors is crucial for applications in environmental monitoring, medical diagnostics, and industrial process control. nih.govresearchgate.net

Role as a Ligand in Coordination Chemistry and Organometallic Catalysis

The quinoline moiety is a well-established structural motif in coordination chemistry, renowned for its ability to form stable complexes with a wide array of metal ions. nih.govresearchgate.net Derivatives such as 8-hydroxyquinoline and 8-aminoquinoline (B160924) are classic examples of potent chelating agents, coordinating to metals through the heterocyclic nitrogen atom and the substituent at the 8-position. nih.govresearchgate.netclemson.edu this compound is poised to act as a versatile ligand, capable of coordinating with metal centers through its quinoline nitrogen and the oxygen atom of the hydroxymethyl group at the C-7 position. This arrangement allows for the formation of a stable six-membered chelate ring, a favorable configuration in coordination complexes. The presence of the bromine atom at the C-8 position introduces a valuable electronic and steric influence on the quinoline ring, which can modulate the properties of the resulting metal complexes and serve as a synthetic handle for further functionalization.

Design of Metal-Quinoline Complexes

The design of novel metal complexes using this compound as a ligand offers a pathway to new materials and catalysts. The principles of coordination chemistry guide the synthesis of these complexes, where the choice of the metal ion, reaction conditions, and stoichiometry are critical. researchgate.netsemanticscholar.org Research on analogous systems, such as quinoline-appended antimony(III) ligands and their platinum(II) complexes, demonstrates the successful incorporation of quinoline scaffolds into sophisticated organometallic structures. acs.org Similarly, tripodal ligands based on 8-aminoquinoline have been used to create well-defined complexes with zinc(II), cadmium(II), and cobalt(III), showcasing the reliability of the quinoline core in directing complex formation. researchgate.net

By applying these principles, this compound can be reacted with various transition metal precursors (e.g., salts of palladium, platinum, copper, zinc) to generate complexes with diverse geometries, such as square planar or octahedral. researchgate.net The electronic properties imparted by the bromo-substituent can influence the reactivity and catalytic activity of the metallic center, making these complexes attractive targets for applications in organometallic catalysis.

Evaluation of Metal-Ligand Interactions

Other spectroscopic methods, such as UV-visible and infrared spectroscopy, offer insights into the electronic transitions and vibrational modes affected by coordination. researchgate.netnih.gov Mass spectrometry confirms the composition and stoichiometry of the complexes. nih.gov The use of model complexes is an advantageous strategy in the early stages of development to elucidate the metal-binding capabilities of new ligands, providing a facile way to study metal-ligand interactions at an atomic level. nih.gov

Mechanistic Studies in Chemical Biology and Preclinical Medicinal Chemistry

The this compound scaffold is a valuable starting point for the design of biologically active molecules. Its structural features can be systematically modified to optimize interactions with biological targets, leading to the development of potential therapeutic agents.

Structure-Activity Relationship (SAR) Studies for Molecular Design Optimization

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a framework for correlating a molecule's chemical structure with its biological activity to enhance its efficacy and selectivity. researchgate.net For quinoline-based compounds, SAR studies have identified key structural features that govern their therapeutic potential. For instance, in certain classes of anticancer quinolines, the nature and position of substituents on the quinoline ring—such as groups at the C-3, C-4, C-6, and C-7 positions—play a critical role in determining their potency. nih.gov

For derivatives of this compound, a systematic SAR study would involve several modifications:

Modification of the C-7 substituent: The methanol (B129727) group can be oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines to explore the impact on target binding.

Variation of the C-8 substituent: The bromine atom can be replaced with other halogens (F, Cl, I) or other functional groups to modulate the electronic and steric properties of the molecule.

Substitution on other ring positions: Introducing various substituents around the quinoline core can explore additional binding pockets on a biological target.

The resulting library of compounds would be screened for activity against a specific biological target, and the data would be used to build a comprehensive SAR model to guide the design of more potent and selective molecules.

Exploration of Molecular Target Interactions (e.g., Enzymes, Receptors)

Derivatives of this compound are prime candidates for exploring interactions with a range of biological targets, particularly enzymes that are central to disease pathways. The quinoline scaffold is known to interact with biomolecules through various mechanisms, including hydrogen bonding, hydrophobic interactions, π-π stacking, and metal chelation. nih.govnih.gov Investigating these interactions involves a combination of computational and experimental approaches. Molecular docking can predict the binding modes of these compounds within the active site of a target enzyme, while in vitro enzymatic assays quantify their inhibitory or modulatory effects.

The versatility of the quinoline scaffold has been exploited to develop inhibitors for several important classes of enzymes.

Kinases: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.ukmdpi.com Numerous small-molecule kinase inhibitors are approved drugs, and many are based on heterocyclic scaffolds like quinoline and quinazoline (B50416). nih.govacs.orgnih.gov Derivatives of this compound could be designed to function as ATP-competitive inhibitors, occupying the ATP-binding pocket of a target kinase and preventing the phosphorylation of its substrates.

Topoisomerases: These enzymes manage DNA topology and are validated targets for anticancer drugs. nih.gov Compounds with planar aromatic systems, such as the indenoisoquinolines, can function as topoisomerase poisons by stabilizing the covalent complex formed between the enzyme and DNA, which leads to cell death. nih.govnih.gov The planar quinoline ring of this compound derivatives suggests they could be developed as topoisomerase inhibitors that function through a similar mechanism of action.

Histone Deacetylases (HDACs): HDACs are epigenetic modifiers that play a role in gene expression, and their inhibitors have emerged as a class of anticancer agents. nih.gov A common structural motif for HDAC inhibitors includes a metal-binding group (often a hydroxamic acid) that chelates the zinc ion in the enzyme's active site. nih.gov The this compound scaffold could be synthetically elaborated to incorporate such a zinc-binding group, targeting it to the HDAC active site.

DNA Methyltransferases (DNMTs): DNMTs are another class of epigenetic enzymes that are attractive targets for cancer therapy. nih.govfrontiersin.org Inhibition of DNMTs can lead to the re-expression of silenced tumor suppressor genes. nih.gov Research has shown that novel quinoline-based compounds can act as potent DNMT inhibitors. For example, certain regioisomers of SGI-1027 analogues have demonstrated strong inhibition of DNMTs and significant potency against various cancer cell lines. nih.gov Derivatives of this compound could be investigated for similar activity, potentially acting as non-nucleoside inhibitors that interfere with the catalytic function of DNMT1 or DNMT3A/3B. nih.govnih.gov

The table below presents data on the inhibitory activity of some quinoline-based compounds against DNMTs and their corresponding anticancer potency, illustrating the potential for this class of molecules.

DNA/RNA Interaction Mechanisms (e.g., Intercalation, Base Flipping)

While specific studies detailing the interaction of this compound with DNA or RNA have not been extensively reported, the broader class of quinoline derivatives is well-known for its ability to interact with nucleic acids. The planar aromatic structure of the quinoline ring is a key feature that facilitates such interactions, primarily through intercalation.

DNA Intercalation: Intercalation is a common mechanism for planar molecules like quinoline. It involves the insertion of the flat aromatic ring system between the base pairs of the DNA double helix. This mode of binding can lead to significant biological consequences. For instance, lanthanide complexes of a related compound, 5,7-dibromo-8-hydroxyquinoline, are thought to interact with DNA primarily through an intercalative binding mode. researchgate.net Another quinoline derivative, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), is also recognized as a DNA intercalator. nih.gov This process can inhibit DNA replication and transcription by interfering with the enzymes involved, such as DNA polymerases and topoisomerases, which is often the basis for the cytotoxic activity of such compounds. nih.gov

RNA Interaction: The quinoline scaffold also serves as a potent RNA-binding element. Studies have shown that quinoline derivatives can bind cooperatively to RNA stem-loops, causing conformational changes in both the RNA and the compound itself. nih.gov Furthermore, quinoline can be incorporated into helix-threading peptides (HTPs) where it functions as the intercalation domain, binding selectively to sites within folded RNA molecules. nih.gov This interaction is stable and selective, making quinoline-containing HTPs promising candidates for regulating intracellular RNA functions. nih.gov In other contexts, quinoline and quinazoline derivatives have been shown to inhibit viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme in the life cycle of RNA viruses like SARS-CoV-2, indicating a significant interaction with the enzyme-RNA complex. acs.orgacs.org

Receptor Binding Mechanisms (e.g., MCHR1)

The potential for this compound and its derivatives to act as ligands for biological receptors is an area of active investigation, driven by the proven activity of other quinoline-based compounds. Although specific receptor binding targets for this compound are not yet fully elucidated, related structures have shown affinity for specific receptors, such as the Melanin-Concentrating Hormone Receptor 1 (MCHR1).

MCHR1 is a G-protein coupled receptor (GPCR) that plays a role in the regulation of energy balance and is considered a target for anti-obesity therapeutics. Antagonists of MCHR1 have been developed from various chemical scaffolds, including quinolines. For example, a class of MCHR1 antagonists was developed based on an 8-methylquinoline (B175542) scaffold. These compounds were found to be negative allosteric modulators, meaning they bind to a site on the receptor that is different from the endogenous ligand binding site, thereby inhibiting the receptor's signaling pathways. The analysis of ligand-receptor interactions is a complex process that can be evaluated on multiple levels, from molecular binding to physiological response. nih.govresearchgate.net The development of quinoline-based MCHR1 antagonists highlights the potential of the quinoline core structure, and by extension derivatives like this compound, to be tailored for specific and high-affinity binding to therapeutic receptor targets.

Rational Design Principles for Lead Optimization in Preclinical Stages

Rational drug design is a cornerstone of modern medicinal chemistry, enabling the transformation of a preliminary "hit" or "lead" compound into a viable drug candidate. For a molecule like this compound, several established principles would guide its optimization in preclinical stages. These strategies focus on enhancing potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key principles applicable to the quinoline scaffold include:

Structure-Activity Relationship (SAR) Studies: This involves the systematic modification of the lead compound's structure to determine which chemical groups are essential for its biological activity. For the quinoline core, substitutions at various positions can dramatically alter its properties. For example, adding or modifying substituents can change the molecule's interaction with its biological target.

Bioisosteric Replacement: This strategy involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving potency or reducing toxicity. For instance, the bromine atom or the methanol group on this compound could be replaced with other halogens, alkyl groups, or hydrogen-bonding moieties to fine-tune its interactions.

Improving Pharmacokinetics: Lead optimization heavily focuses on ADME properties. For quinoline derivatives, a common strategy is to introduce groups that block metabolic pathways. This can involve adding bulky groups (like a t-butyl group) to sterically hinder metabolic enzymes or replacing a metabolically liable hydrogen atom with fluorine, which forms a stronger bond with carbon. This simultaneous modulation of metabolism and target interaction can significantly enhance a compound's in vivo activity.

Computational Modeling: Molecular modeling and quantum mechanics calculations can provide insights into the interaction between a ligand and its target. By analyzing close contacts between the compound and its binding site, researchers can design modifications to improve affinity and selectivity. This approach has been used to design quinoline derivatives with enhanced antimalarial activity by modeling their interaction with the heme receptor.

These rational design strategies allow for a more directed and efficient optimization process, increasing the likelihood of developing a successful drug candidate from a quinoline-based lead.

Photoremovable Protecting Group Applications

The 8-bromo-7-hydroxyquinoline (BHQ) core, which is central to this compound, has been identified as a highly effective photoremovable protecting group (PPG), often referred to as a "caged" compound. nih.govacs.org PPGs allow for the spatial and temporal control over the release of a biologically active molecule using light. instras.com

The BHQ chromophore is particularly valuable because it can be cleaved efficiently by both classic one-photon excitation (1PE) with UV light (e.g., 365 nm) and, more importantly, by two-photon excitation (2PE) using lower-energy near-infrared light (e.g., 740 nm). nih.govinstras.com 2PE is especially advantageous for biological systems as it minimizes tissue damage, allows for deeper tissue penetration, and enables highly precise three-dimensional control over the release of the active molecule. acs.orginstras.com

The mechanism of release involves a solvent-assisted photoheterolysis (SN1) reaction that occurs on a very fast, sub-microsecond timescale following light absorption. nih.govinstras.com Detailed mechanistic studies of (8-bromo-7-hydroxyquinolin-2-yl)methyl acetate (B1210297) (BHQ-OAc) have shown that the triplet excited state is likely on the pathway to product release, although a competing dehalogenation reaction can also occur. nih.gov

The BHQ group has been successfully used to "cage" a variety of functional groups commonly found in bioactive molecules, including carboxylates, phosphates, and diols. nih.govinstras.com This makes it a versatile tool for studying dynamic physiological processes involving neurotransmitters, nucleic acids, and other signaling molecules in cell and tissue culture. instras.com

Table 1: Properties of 8-Bromo-7-hydroxyquinoline (BHQ) as a Photoremovable Protecting Group

| Property | Description | Reference(s) |

| Excitation | Efficiently cleaved by both one-photon (1PE) at ~365 nm and two-photon (2PE) at ~740 nm. | instras.com, nih.gov |

| Release Mechanism | Solvent-assisted photoheterolysis (SN1) reaction. | instras.com, nih.gov |

| Release Timescale | Sub-microsecond. | instras.com |

| Key Features | Stable in the dark, water-soluble, low fluorescence. | instras.com, nih.gov |

| Applications | Caging of carboxylates, phosphates, and diols for controlled release of bioactive molecules. | instras.com |

| Quantum Efficiency | Possesses a high quantum yield for photorelease. | instras.com |

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

While classical methods for quinoline (B57606) synthesis are well-established, the future of synthesizing (8-Bromoquinolin-7-yl)methanol and its derivatives lies in the development of more efficient, sustainable, and versatile synthetic strategies. nih.govmdpi.com Modern organic synthesis is increasingly focused on green chemistry principles, minimizing waste and energy consumption. tandfonline.com

Future research will likely focus on:

Domino Reactions: Designing one-pot, multi-step reactions that form the functionalized quinoline core in a single, efficient sequence. For instance, a domino aza-Michael/aldol/aromatization reaction catalyzed by environmentally benign catalysts like iron(III) could be explored.

Metal-Free Synthesis: Developing synthetic pathways that avoid the use of transition metals, which can be costly and toxic. nih.govacs.org This could involve leveraging radical-mediated processes or organocatalysis.

C-H Functionalization: Directly introducing the bromo and hydroxymethyl groups onto a pre-formed quinoline scaffold through selective C-H bond activation. This approach is highly atom-economical and can significantly shorten synthetic routes. rsc.org

Flow Chemistry and Microwave-Assisted Synthesis: Utilizing these technologies to accelerate reaction times, improve yields, and enhance reaction control and scalability. mdpi.comtandfonline.com

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Domino Reactions | High efficiency, reduced workup, green chemistry | Catalyst design, substrate scope expansion |

| Metal-Free Synthesis | Lower cost, reduced toxicity, sustainability | Exploring new reagents and reaction conditions |

| C-H Functionalization | High atom economy, shorter synthetic routes | Achieving high regioselectivity |

| Flow Chemistry | Scalability, improved safety and control | Reactor design and optimization |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields | Solvent and catalyst screening |

Exploration of Unconventional Reactivity and Transformations

The unique electronic properties imparted by the bromo and hydroxymethyl groups on the quinoline ring of this compound pave the way for exploring unconventional reactivity.

Future research directions include:

Cross-Coupling Reactions: The bromo group at the 8-position is a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents and build molecular complexity.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations, such as the functionalization of the quinoline core or transformations of the methanol (B129727) group, under mild conditions.

Electrochemical Synthesis: Employing electricity to drive reactions, offering a green and controllable method for modifying the molecule.

Biocatalysis: Using enzymes to perform selective transformations on the molecule, such as stereoselective oxidation of the methanol group.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Key areas of focus will be:

Predictive Modeling: Using ML algorithms to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of this compound. nih.gov

Retrosynthesis Analysis: Employing AI tools to propose novel and efficient synthetic routes to target molecules derived from this compound. researchgate.net

De Novo Design: Generating entirely new molecular structures based on the this compound scaffold with optimized properties for specific applications.

Reaction Outcome Prediction: Training neural networks to predict the products and yields of unknown reactions involving this compound, thereby reducing the need for extensive experimental screening. researchgate.net

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules at the atomic level. nih.govresearchgate.net For this compound, advanced computational methods can guide experimental work and provide valuable insights.

Future research will likely involve:

Density Functional Theory (DFT): Performing high-level DFT calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the behavior of this compound and its derivatives in biological environments to understand their interactions with proteins and other biomolecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate the structural features of this compound derivatives with their biological activity, aiding in the design of more potent compounds. researchgate.net

| Computational Method | Application for this compound | Predicted Outcomes |

| DFT | Electronic structure and reactivity analysis | Reaction mechanisms, spectroscopic properties |

| MD Simulations | Studying interactions with biological targets | Binding affinities, conformational changes |

| QSAR | Predicting biological activity | Structure-activity relationships |

Discovery of Novel Applications in Interdisciplinary Fields

The functional groups on this compound make it a versatile building block for applications beyond traditional medicinal chemistry. ecorfan.org

Emerging areas of application include:

Materials Science: Incorporating the quinoline moiety into polymers or metal-organic frameworks (MOFs) to create materials with interesting photophysical or electronic properties.

Chemical Sensing: Developing fluorescent or colorimetric sensors for the detection of metal ions or other analytes, leveraging the coordinating ability of the quinoline nitrogen and the hydroxymethyl group. rsc.org

Agrochemicals: Exploring the potential of derivatives as herbicides, fungicides, or insecticides. ecorfan.org

Chemical Biology: Designing molecular probes to study biological processes, where the quinoline core can act as a fluorescent reporter.

Multi-target and Hybrid Pharmacophore Approaches for Advanced Molecular Probes

In drug discovery, there is a growing interest in designing molecules that can interact with multiple biological targets simultaneously to achieve enhanced therapeutic efficacy or to overcome drug resistance. mdpi.comnih.gov The this compound scaffold is an excellent starting point for such endeavors.

Future research will focus on:

Multi-target Drug Design: Rationally designing derivatives of this compound that can inhibit multiple targets implicated in a particular disease, such as different protein kinases in cancer. mdpi.comcup.edu.in

Hybrid Molecules: Covalently linking the this compound scaffold with other pharmacophores to create hybrid molecules with dual or synergistic activities. frontiersin.orgresearchgate.netnih.govconsensus.app For example, combining it with a known anticancer agent could lead to a new drug candidate with an improved therapeutic profile.

Pharmacophore Modeling: Using computational tools to identify the key structural features of this compound that are responsible for its biological activity and then using this information to design novel multi-target ligands. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (8-Bromoquinolin-7-yl)methanol, and how can purity be maximized?

- Methodology : The synthesis typically involves bromination of quinoline precursors followed by hydroxymethylation. For example, bromination of 8-hydroxyquinoline derivatives using N-bromosuccinimide (NBS) in chloroform yields intermediates like 7-bromoquinolin-8-ol, which can be further functionalized . Optimize yields by using palladium catalysts for cross-coupling reactions and solvent-free or green chemistry approaches (e.g., recyclable catalysts) to enhance purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the positions of the bromine and hydroxymethyl groups on the quinoline ring.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular formula (CHBrNO, MW 238.08 g/mol).

- X-ray Crystallography : Resolve crystal structures to analyze planarity and substituent effects on the quinoline ring .

Q. How does solvent choice impact the solubility and reactivity of this compound?

- Methodology : The compound is moderately soluble in polar organic solvents (ethanol, methanol) but poorly soluble in water. Solvent selection affects reaction rates in cross-coupling; for example, dimethylformamide (DMF) enhances palladium-catalyzed reactions, while dichloromethane (DCM) is suitable for bromination steps .

Advanced Research Questions

Q. What mechanistic role does the bromine substituent play in cross-coupling reactions involving this compound?

- Methodology : The bromine atom at the 8-position acts as a leaving group in Suzuki-Miyaura couplings. Palladium catalysts (e.g., Pd(PPh)) facilitate aryl-aryl bond formation, replacing bromine with boronic acid partners. Kinetic studies show that electron-withdrawing groups on the quinoline ring accelerate oxidative addition .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Systematic Meta-Analysis : Compare studies using standardized assays (e.g., IC values in enzyme inhibition).

- Replicate Experiments : Control variables like solvent purity (≥99%) and cell line specificity (e.g., human vs. murine models).

- Statistical Modeling : Apply multivariate regression to isolate confounding factors (e.g., solvent toxicity in in vitro assays) .

Q. What computational strategies predict the binding affinity of this compound to biological targets?

- Methodology :

- Molecular Docking : Use the InChI key (CGVXFYVJMYTZQT-UHFFFAOYSA-N) to model interactions with enzymes like cytochrome P450.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions influenced by the hydroxymethyl group .

Q. What are the in vitro toxicity profiles of this compound, and how do they inform safe handling protocols?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.